SIN-1 hydrochloride
Overview
Description
Mechanism of Action
Target of Action
SIN-1 hydrochloride, also known as Linsidomine hydrochloride, primarily targets the nitric oxide (NO) pathway . It acts as a nitric oxide (NO) donor . Nitric oxide is a crucial signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
This compound spontaneously decomposes to yield nitric oxide (NO) and superoxide anion radicals . This decomposition allows this compound to release NO non-enzymatically . It also inhibits the release of plasminogen activator inhibitor (PAI) from stimulated platelets .
Biochemical Pathways
The released NO interacts with various biochemical pathways. NO is a potent vasodilator and plays a crucial role in regulating vascular tone and blood flow . It also influences the sodium-potassium pump, leading to the hyperpolarization of the cell membrane . This action renders the cell less responsive to adrenergic stimulation .
Pharmacokinetics
It’s known that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract. More research is needed to fully understand its pharmacokinetic profile.
Result of Action
The release of NO and superoxide anion radicals by this compound has several effects at the molecular and cellular levels. It inhibits the activity of hypertrophic chondrocytes and induces necrosis . It also induces p53-dependent apoptosis, leading to an increase in p53 expression and the activation of MAPK phosphorylation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is unstable in aqueous solution , which could affect its activity in biological systems
Biochemical Analysis
Biochemical Properties
SIN-1 Hydrochloride plays a role in biochemical reactions by releasing nitric oxide (NO) and superoxide anion radicals . It interacts with various enzymes and proteins, influencing their function. For instance, it inhibits the release of plasminogen activator inhibitor (PAI) from stimulated platelets .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by releasing NO from the endothelial cells nonenzymatically . It also hyperpolarizes the cell membrane through influencing the sodium-potassium pump, thereby rendering it less responsive to adrenergic stimulation .
Molecular Mechanism
The molecular mechanism of this compound involves its spontaneous decomposition to yield NO and superoxide anion radicals . This process influences the activity of various biomolecules, leading to changes in gene expression and enzyme activity. For instance, it inhibits the release of plasminogen activator inhibitor (PAI) from stimulated platelets .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is unstable in aqueous solution , which may influence its long-term effects on cellular function in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as a nitric oxide (NO) donor It interacts with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Subcellular Localization
Preparation Methods
SIN-1 (chloride) is synthesized through the reaction of molsidomine with hydrochloric acid. The compound is typically supplied as a crystalline solid and can be dissolved in organic solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide. The solubility of SIN-1 (chloride) in these solvents is approximately 5 mg/ml . Industrial production methods involve the careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
SIN-1 (chloride) undergoes several types of chemical reactions, including:
Oxidation: SIN-1 (chloride) produces both nitric oxide and superoxide, which can further react to form peroxynitrite.
Reduction: The compound can be reduced under certain conditions, although specific details on reduction reactions are less commonly reported.
Substitution: SIN-1 (chloride) can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include nitric oxide, superoxide, and peroxynitrite .
Scientific Research Applications
SIN-1 (chloride) has a wide range of scientific research applications:
Chemistry: It is used as a donor of nitric oxide and superoxide in various chemical reactions and studies.
Biology: SIN-1 (chloride) is employed in studies related to oxidative stress and reactive oxygen species.
Medicine: The compound is investigated for its vasorelaxant properties and its potential therapeutic effects in cardiovascular diseases.
Industry: SIN-1 (chloride) is used in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
SIN-1 (chloride) is unique compared to other similar compounds due to its dual production of nitric oxide and superoxide. Similar compounds include:
Nitroprusside: A vasodilator that releases nitric oxide but does not produce superoxide.
Nitroglycerin: Another vasodilator that primarily releases nitric oxide.
Molsidomine: The prodrug of SIN-1 (chloride), which is metabolized to produce SIN-1 (chloride) in the body
SIN-1 (chloride) stands out due to its ability to generate peroxynitrite, making it a valuable tool in studies involving oxidative stress and reactive nitrogen species .
Properties
IUPAC Name |
3-morpholin-4-yloxadiazol-3-ium-5-amine;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5H,1-4,7H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFWHHCXSSACAW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1[N+]2=NOC(=C2)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33876-97-0 (Parent) | |
Record name | Linsidomine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016142271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9049039 | |
Record name | 3-Morpholinosydnonimine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16142-27-1 | |
Record name | 3-Morpholinosydnonimine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16142-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linsidomine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016142271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Morpholinosydnonimine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-morpholin-4-yl-1,2,3-oxadiazolidin-3-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LINSIDOMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0054U597M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SIN-1 hydrochloride induce cytotoxicity in cellular models, and what is its connection to peroxynitrite?
A1: this compound is a commonly used donor molecule for peroxynitrite, a powerful oxidant. [] While not naturally found in biological systems, SIN-1 readily decomposes in physiological solutions, releasing both nitric oxide (NO) and superoxide (O2−). [] These two molecules rapidly react to form peroxynitrite (ONOO−), the primary cytotoxic agent in this context. []
- Depletion of glutathione (GSH): Peroxynitrite oxidizes GSH, a crucial antioxidant within cells, disrupting redox balance. []
- Accumulation of p53: This tumor suppressor protein is involved in cell cycle arrest and apoptosis. Peroxynitrite-induced stress leads to p53 accumulation, ultimately contributing to cell death. []
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